

# Application Notes and Protocol for L-(R)-Valifenalate Residue Analysis in Crops

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## Compound of Interest

Compound Name: *L-(R)-valifenalate*

Cat. No.: *B1262803*

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## Introduction

Valifenalate is a systemic dipeptide fungicide used to control oomycete pathogens in a variety of agricultural crops, including grapes, potatoes, and tomatoes.[1] It functions by inhibiting cell wall synthesis in fungi.[1] Regulatory monitoring of its residues in food products is essential to ensure consumer safety and compliance with established Maximum Residue Levels (MRLs).[2] [3] This document provides a detailed protocol for the analysis of **L-(R)-valifenalate** and its significant metabolite, valifenalate-acid, in various crop matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

## Analyte Information

- Common Name: Valifenalate
- IUPAC Name: methyl N-(isopropoxycarbonyl)-L-valyl-(3RS)-3-(4-chlorophenyl)-β-alaninate[1]
- CAS Number: 283159-90-0[1]
- Molecular Formula: C<sub>19</sub>H<sub>27</sub>ClN<sub>2</sub>O<sub>5</sub>
- Molecular Weight: 398.88 g/mol

- Primary Metabolite: Valifenalate-acid

## Principle

This protocol outlines a robust and sensitive method for the determination of valifenalate residues in crops. The procedure involves the extraction of the analyte from a homogenized crop sample using acetonitrile. The extract is then subjected to a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components. Quantification is achieved by UPLC-MS/MS, which offers high selectivity and sensitivity for detecting trace levels of the target compounds.

## Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical method across various crop matrices.

Table 1: Method Detection and Quantification Limits

Analyte	Crop Matrix	Limit of Detection (LOD) (µg/kg)	Limit of Quantification (LOQ) (µg/kg)	Reference
Valifenalate	Grape, Vegetables (Tomato, Lettuce, Eggplant, Potato)	-	0.5	[4]
Valifenalate	Grape, Vegetables, Soil	< 0.018	< 0.060	[4]
Valifenalate	Various Crops	-	10	[2][5][6]
Valifenalate & Valifenalate-acid	Potato	1.5 - 1.6	5	[7]
Valifenalate & Valifenalate-acid	Wine, Grape Juice	3 - 5	10	[7]

Table 2: Recovery and Precision Data

Crop Matrix	Spiking Levels (µg/kg)	Average Recovery (%)	Intra-day RSD (%)	Inter-day RSD (%)	Reference
Grape, Vegetables, Soil	0.5, 10, 100, 500	74.5 - 106.6	0.7 - 12.3	3.2 - 12.2	[4]
Vegetables, Cereals	Not Specified	76.1 - 101.0	< 9.8	-	[4]
Grape, Soil	2, 20, 200, 2000	90.5 - 111.1	0.7 - 6.5	5.2 - 11.8	[8]

## Experimental Protocol

### Reagents and Materials

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (ACS grade)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) sorbent (for high chlorophyll content samples)
- Valifenalate analytical standard
- Valifenalate-acid analytical standard
- Deionized water

## Equipment

- High-speed homogenizer
- Centrifuge capable of 5000 rcf
- Vortex mixer
- Analytical balance
- UPLC-MS/MS system with an electrospray ionization (ESI) source

## Standard Solution Preparation

Prepare stock solutions of valifenalate and valifenalate-acid in acetonitrile at a concentration of 1000 µg/mL. From these, prepare a series of working standard solutions by serial dilution in acetonitrile. Matrix-matched calibration standards should be prepared by spiking blank crop extracts with the working standard solutions to compensate for matrix effects.

## Sample Preparation (QuEChERS Method)

- Homogenization: Weigh 10 g of a representative, homogenized crop sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of deionized water to rehydrate.
- Extraction:
  - Add 10 mL of acetonitrile to the centrifuge tube.
  - Add internal standard if used.
  - Add the QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub> and 1 g NaCl).
  - Cap the tube and shake vigorously for 1 minute.
  - Centrifuge at ≥3000 rcf for 5 minutes.
- Cleanup (Dispersive SPE):

- Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing a mixture of PSA and C18 sorbents (and GCB if necessary). A common mixture is 150 mg MgSO<sub>4</sub>, 50 mg PSA, and 50 mg C18.
- Vortex for 30 seconds.
- Centrifuge at ≥5000 rcf for 2 minutes.
- Final Extract Preparation:
  - Take an aliquot of the cleaned extract and filter it through a 0.22 μm syringe filter.
  - The extract is now ready for UPLC-MS/MS analysis.

## UPLC-MS/MS Analysis

- UPLC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm) is suitable.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL
- Ionization Mode: Electrospray Ionization, Positive (ESI+)
- MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for valifenalate and valifenalate-acid.

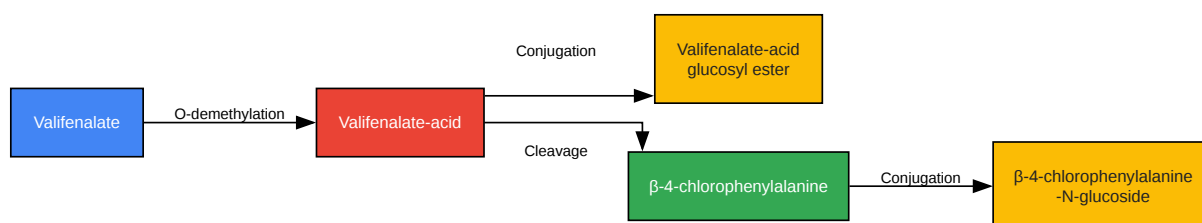
Table 3: Example MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Valifenalate	399.2	155.1	218.1
Valifenalate-acid	385.1	299.1	116.0

Note: MRM transitions should be optimized for the specific instrument used.

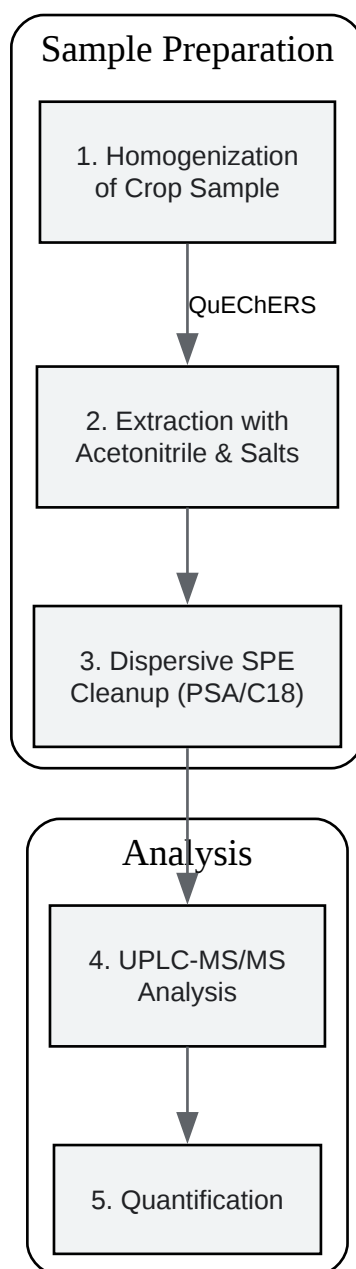
## Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic degradation of valifenalate in crops and the analytical workflow for its residue analysis.



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Caption: Metabolic pathway of valifenalate in crops.



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Caption: Experimental workflow for valifenalate residue analysis.

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